REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[O:7][CH2:6]2.[OH-:15].[Na+].[O-][Mn](=O)(=O)=O.[K+].[OH2:23]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]([OH:23])=[O:15])[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8]([OH:7])=[O:14] |f:1.2,3.4|
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Name
|
|
Quantity
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4.5 g
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Type
|
reactant
|
Smiles
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COC=1C=C2COC(C2=CC1OC)=O
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Name
|
|
Quantity
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47 mL
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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[O-][Mn](=O)(=O)=O.[K+]
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Name
|
|
Quantity
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125 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 4 days
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Insoluble material was removed by filtration
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Type
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TEMPERATURE
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Details
|
The filtrate was cooled with ice-water bath
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Type
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EXTRACTION
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Details
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The acidic solution was extracted three times with ethyl acetate (300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
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Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
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COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |